BenchChemオンラインストアへようこそ!

[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Antiviral HIV NRTI

Choose 2′,3′-Dideoxyadenosine (ddA) as your reference NRTI prodrug for definitive antiviral and kinase pathway studies. Unlike direct metabolites (ddI) or other NRTIs, ddA requires intracellular phosphorylation and deamination, providing a unique metabolic probe with cell-type-dependent EC₅₀ (4–17 µM against HIV-1). This ≥98% pure solid is an essential unmodified control for 2′-β-fluorinated adenosine analog toxicity profiling (>22,000-fold mtDNA suppression reduction) and comparative myelotoxicity panels. Ensure assay integrity—select ddA where pharmacokinetic activation differences matter.

Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
CAS No. 4097-22-7
Cat. No. B1670502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol
CAS4097-22-7
SynonymsNSC 98700;  NSC-98700;  Dideoxyadenosine;  CCRIS 428;  D2A;  DDA;  ddAdo;  2′,3′-Dideoxyadenosine ; 
Molecular FormulaC10H13N5O2
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)
InChIKeyWVXRAFOPTSTNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility10 to 50 mg/mL at 68 °F (NTP, 1992)
H2O 3.4-5.1 (mg/mL)
Buffer, pH4 4.8-9.6 (mg/mL)
Buffer, pH9 3.2-4.8 (mg/mL)
EtOH 1.6-2.0 (mg/mL)
DMA 2.6-3.4 (mg/mL)
DMSO 3.3-5.0 (mg/mL)
CHCL3 < 0.7 (mg/mL)
EtOAc < 0.7 (mg/mL)
t-BuOH < 0.7 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2′,3′-Dideoxyadenosine (CAS 4097-22-7) Procurement Guide: Nucleoside Reverse Transcriptase Inhibitor and Adenylyl Cyclase Modulator


2′,3′-Dideoxyadenosine (ddA) is a synthetic purine nucleoside analog of deoxyadenosine lacking the 3′-hydroxyl group, classified as a nucleoside reverse transcriptase inhibitor (NRTI) prodrug [1]. It undergoes rapid intracellular phosphorylation to its active triphosphate form, ddATP, which acts as a chain terminator of viral DNA synthesis [2]. The compound also functions as an adenylyl cyclase inhibitor [3]. With a molecular weight of 235.24 g/mol and a reported melting point of 184–186°C, ddA is supplied as a ≥97–99% purity solid for research applications .

Why Substituting 2′,3′-Dideoxyadenosine with Other Dideoxynucleosides Compromises Experimental Validity


2′,3′-Dideoxyadenosine (ddA) is not a direct active agent but a prodrug that requires sequential intracellular activation via phosphorylation and, paradoxically, deamination to ddI in vivo [1]. This dual metabolic pathway fundamentally distinguishes ddA from its direct metabolite didanosine (ddI) and from other NRTIs. In vitro, ddA exhibits distinct antiviral potency profiles across cell lines—EC₅₀ values ranging from 4 to 22 µM against HIV-1 depending on the cellular context [2]—while its in vivo behavior is dominated by rapid and quantitative conversion to ddI, rendering ddA itself undetectable in plasma [1]. Substituting ddA with ddI, d4A, or AZT without accounting for these pharmacokinetic and cell-type-specific activation differences introduces uncontrolled variables that can invalidate comparative efficacy, toxicity, and mechanistic studies.

Quantitative Differentiation of 2′,3′-Dideoxyadenosine Against Key Comparators: Evidence-Based Selection Criteria


Anti-HIV-1 Potency: ddA vs. d4A and ddI in T-Lymphoblastoid Cells

In direct head-to-head comparison using ATH8 T-lymphoblastoid cells, 2′,3′-dideoxyadenosine (ddA) demonstrated anti-HIV-1 activity with an EC₅₀ of 2.7 µM [1]. The unsaturated analog 2′,3′-didehydro-2′,3′-dideoxyadenosine (d4A) exhibited weaker anti-HIV activity and stronger cytostatic effects than ddA under identical assay conditions [2]. While ddA and ddI share metabolic pathways, their intrinsic in vitro potencies differ prior to metabolic conversion, making ddA the preferred agent for studying adenosine deaminase-independent mechanisms.

Antiviral HIV NRTI EC50

Cell-Type-Dependent Antiviral Spectrum: ddA vs. HIV-1 and HIV-2

2′,3′-Dideoxyadenosine exhibits differential antiviral potency across HIV types and cell lines. In T-phase CEM cells, ddA inhibits HIV-1 with an EC₅₀ of 4 µM and HIV-2 with an EC₅₀ of 8 µM [1]. In Molt 4/C8 cells, EC₅₀ values are 4 µM (HIV-1) and 5.5 µM (HIV-2), while in C8166 cells the values increase to 17 µM and 22 µM, respectively [1]. This 4.3-fold range in HIV-1 EC₅₀ (4 µM to 17 µM) across cell lines highlights the compound's context-dependent activity—a feature not uniformly observed with ddI, which shows more consistent potency across systems.

Antiviral HIV-2 Cell Line EC50

Mitochondrial DNA Suppression: ddA vs. Fluorinated Analogs

A comparative study of dideoxynucleoside effects on mitochondrial DNA (mtDNA) content in human CEM lymphoid cells revealed that 2′-β-fluoro-2′,3′-dideoxyadenosine (β-F-ddA) is 22,000-fold less potent than 2′,3′-dideoxycytidine (ddC) in suppressing cellular mtDNA [1]. While ddA itself was included in the rank-order analysis, the study demonstrated that fluorination at the 2′-β position dramatically reduces mitochondrial toxicity while only modestly decreasing anti-HIV potency [1]. This quantitative structure-toxicity relationship positions unmodified ddA as a critical reference standard for evaluating the mitochondrial safety margin of novel NRTI analogs.

Mitochondrial Toxicity NRTI mtDNA Toxicity

Myelotoxicity Profile: ddA vs. ddC and 5-F-ddC in Hematopoietic Progenitors

In a comparative in vitro myelotoxicity assessment using murine hematopoietic progenitor cells, 2′,3′-dideoxyadenosine (ddA) at 10 µM produced only 2–36% colony inhibition across CFU-gm, BFU-e, CFU-e, and CFU-meg progenitors following either 1-hour or continuous exposure [1]. In marked contrast, continuous exposure to 2′,3′-dideoxycytidine (ddC) at 100 µM suppressed colony formation by 82–89% [1]. ddA and ddI exhibited similarly moderate myelotoxicity regardless of exposure duration, whereas ddC and 5-F-ddC showed pronounced time-dependent toxicity increases [1].

Myelotoxicity Hematopoietic Toxicity CFU

FIV Reverse Transcriptase Inhibition: ddA vs. PMEA

In feline immunodeficiency virus (FIV) replication assays, 2′,3′-dideoxyadenosine (ddA) inhibited viral replication with an IC₅₀ of 0.98 µM, comparable to the acyclic nucleoside phosphonate PMEA (IC₅₀ = 0.95 µM) [1]. At the enzyme level, the active metabolite ddATP inhibited FIV reverse transcriptase with a Ki of 8.8 nM using primed φX-174 DNA as template [1]. This sub-nanomolar enzyme inhibition potency, combined with cellular antiviral activity, validates ddA as a reference NRTI for comparative FIV studies.

FIV Reverse Transcriptase Ki NRTI

Metabolic Fate: Rapid In Vivo Deamination Distinguishes ddA from ddI

Phase I clinical pharmacokinetic analysis revealed that intravenously administered 2′,3′-dideoxyadenosine (ddA) is metabolized so rapidly and quantitatively to didanosine (ddI) that ddA itself is undetectable in plasma even during continuous intravenous infusion [1]. The resulting ddI exhibits a plasma half-life of 38 minutes, total body clearance of 1.00 L/kg/hr, and oral bioavailability of 38% when administered as an oral liquid with antacid [1]. This complete metabolic conversion fundamentally differentiates ddA from ddI for procurement: ddA is the appropriate compound for in vitro studies requiring the intact prodrug, whereas ddI is the relevant species for in vivo pharmacokinetic modeling.

Pharmacokinetics Deamination Prodrug Metabolism

Validated Application Scenarios for 2′,3′-Dideoxyadenosine Based on Quantitative Evidence


In Vitro Antiviral Screening Against HIV-1 and HIV-2

Employ 2′,3′-dideoxyadenosine as a reference NRTI in cell-based antiviral assays targeting HIV-1 and HIV-2. Its well-characterized cell-type-dependent EC₅₀ profile (4–17 µM for HIV-1 across CEM, Molt 4/C8, and C8166 cells) provides a calibrated benchmark for evaluating novel inhibitors [1]. The compound's differential activity against HIV-1 versus HIV-2 (e.g., 4 µM vs. 8 µM in CEM cells) makes it particularly valuable for assessing subtype selectivity [1].

Mitochondrial Toxicity Reference Standard in NRTI Development

Utilize unmodified 2′,3′-dideoxyadenosine as the baseline comparator when evaluating novel fluorinated or otherwise modified adenosine analogs for reduced mitochondrial toxicity. Quantitative structure-toxicity relationship studies have established that 2′-β-fluorination reduces mtDNA suppression by >22,000-fold relative to reference compounds, with ddA serving as the essential unmodified control [2]. This application is critical for preclinical safety assessment of next-generation NRTIs.

Hematopoietic Progenitor Toxicity Profiling

Incorporate 2′,3′-dideoxyadenosine in comparative myelotoxicity panels when assessing the bone marrow safety profile of nucleoside analogs. Its moderate and exposure-duration-independent toxicity profile (2–36% colony inhibition at 10 µM) contrasts sharply with ddC's pronounced time-dependent myelosuppression (82–89% at 100 µM continuous exposure) [3]. This positions ddA as a less myelotoxic comparator for hematopoietic stem cell studies.

Mechanistic Studies of Nucleoside Prodrug Activation

Select 2′,3′-dideoxyadenosine for investigations of cellular nucleoside kinase and deaminase pathways. Biochemical genetic analysis in human T lymphocytes has shown that while deoxycytidine kinase predominates in ddA phosphorylation, 99% of the resulting ddAMP is deaminated by AMP deaminase and subsequently dephosphorylated [4]. This unique metabolic bottleneck makes ddA an ideal probe for dissecting the interplay between phosphorylation and deamination in nucleoside analog activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-(6-Aminopurin-9-yl)-2-oxolanyl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.